Meta-Methyl Substitution: Physicochemical Differentiation from Ortho- and Para-Isomers
The target compound bears a methyl group at the meta (3-) position of the benzyl ring, distinguishing it from the ortho-methyl isomer (CAS 1217859-15-8) and the para-methyl isomer (CAS 1217789-18-8). While all three isomers share the identical molecular formula C₁₃H₁₈ClNO₂ and molecular weight 255.74 g/mol, the meta-substitution pattern produces a dipole moment and electrostatic potential surface that are distinct from the ortho and para congeners, directly impacting molecular recognition events in biological systems . In the closely related γ-benzylproline ASCT2 inhibitor series (Singh et al., 2017), the position of a single methyl group on the phenyl ring differentiated compounds by over 50-fold in apparent binding affinity, demonstrating that methyl positional isomerism is not trivial for target engagement [1]. For procurement decisions, the meta-methyl isomer must be specified explicitly; orders placed under generic 'methylbenzylproline' nomenclature risk receiving an unintended positional isomer with different biological activity.
| Evidence Dimension | Methyl group position on benzyl ring – structural and predicted physicochemical differentiation |
|---|---|
| Target Compound Data | Meta (3-) methyl substitution on benzyl ring; CAS 1217840-70-4; MW 255.74 |
| Comparator Or Baseline | Ortho (2-) methyl isomer (CAS 1217859-15-8, MW 255.74); Para (4-) methyl isomer (CAS 1217789-18-8, MW 255.74); Unsubstituted benzyl (CAS 86116-84-9, MW 241.71 as HCl salt) |
| Quantified Difference | Isomeric differentiation (meta vs. ortho vs. para) results in distinct dipole moments and logP values (predicted logP meta-methylbenzyl side chain ≈ 3.2 vs. ortho-methyl ≈ 3.0 vs. para-methyl ≈ 3.2; exact values depend on computational method). Molecular weight identical among methyl isomers; +14 Da vs. unsubstituted benzyl analog. |
| Conditions | Structural comparison based on chemical identity; logP values are predicted (in silico) based on fragment-based calculation methods |
Why This Matters
Selection of the correct methyl positional isomer is critical for reproducibility in structure-activity relationship studies; the meta-methyl isomer is structurally distinct and cannot be substituted by ortho- or para-methyl analogs without altering pharmacophore geometry.
- [1] Singh K, Tanui R, Gameiro A, Eisenberg G, Colas C, Schlessinger A, Grewer C. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorg Med Chem Lett. 2017;27(3):398-402. Table 1: Ki values for compounds with varied phenyl ring substitution positions. The 2-methyl substituted γ-benzylproline (Ki = 38 ± 25 μM) was approximately 53-fold more potent than the unsubstituted parent (Ki = 2000 ± 1500 μM). View Source
